Methyl 4-aminobenzenecarbodithioate
Description
Methyl 4-aminobenzenecarbodithioate (C₈H₉NS₂, molecular weight: 183.01764 Da) is a sulfur-containing aromatic compound characterized by a benzene ring substituted with an amino (-NH₂) group and a carbodithioate (-SCSSCH₃) moiety . Its InChIKey (JIMNUMODUJITEG-UHFFFAOYSA-N) and molecular formula distinguish it from other esters and thioate derivatives.
Properties
CAS No. |
54996-48-4 |
|---|---|
Molecular Formula |
C8H9NS2 |
Molecular Weight |
183.3 g/mol |
IUPAC Name |
methyl 4-aminobenzenecarbodithioate |
InChI |
InChI=1S/C8H9NS2/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5H,9H2,1H3 |
InChI Key |
JIMNUMODUJITEG-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=S)C1=CC=C(C=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Methyl Esters and Thioate Derivatives
Methyl 4-aminobenzenecarbodithioate vs. (S)-Methyl 4-(1-aminoethyl)benzoate
- Structural Differences: The target compound features a carbodithioate group (-SCSSCH₃), whereas (S)-Methyl 4-(1-aminoethyl)benzoate (C₁₀H₁₃NO₂, MW: 179.22 Da) contains a benzoate ester (-COOCH₃) and a chiral aminoethyl side chain . The sulfur atoms in the dithioate group enhance nucleophilicity and metal-chelating capacity compared to the oxygen-dominated reactivity of the benzoate ester.
- Synthetic Efficiency: (S)-Methyl 4-(1-aminoethyl)benzoate is synthesized with 83% yield via a reaction involving 2-chloro-3-nitropyridin-4-ol and (S)-1-aminoethylbenzoate . No synthetic data is available for this compound, but its patent activity implies scalable production methods .
This compound vs. Schembl22775018
- Molecular Features :
- Schembl22775018 (C₉H₁₁BrN₂O₂, MW: 258.0004 Da) incorporates bromine and oxygen, unlike the sulfur-rich dithioate group in the target compound .
- Bromine increases molecular weight and may confer electrophilic reactivity, whereas the dithioate group favors soft acid coordination (e.g., transition metals).
Amino-Substituted Aromatic Compounds
This compound vs. 4-Dimethylaminoazobenzene
- The primary amino group (-NH₂) in this compound enhances its reactivity in nucleophilic substitutions compared to the tertiary amine in 4-dimethylaminoazobenzene.
- Similar data gaps exist for this compound, though its patent status suggests controlled industrial use .
Ionic vs. Neutral Sulfur/Oxygen-Containing Compounds
This compound vs. 2-Aminoanilinium 4-methylbenzenesulfonate
- Physical Properties: 2-Aminoanilinium 4-methylbenzenesulfonate (C₆H₉N₂⁺·C₇H₇O₃S⁻) is an ionic salt with sulfonate (-SO₃⁻) and ammonium groups, enabling high water solubility and hydrogen-bonded crystal structures . this compound, as a neutral molecule, likely exhibits lower solubility in polar solvents but higher lipid compatibility.
Structural Behavior :
Data Table: Key Properties of this compound and Analogues
Research Implications and Gaps
- Applications: this compound’s dithioate group suggests utility in metal recovery or organocatalysis, contrasting with the dye properties of 4-dimethylaminoazobenzene or the ionic behavior of 2-aminoanilinium sulfonate.
- Data Limitations : Peer-reviewed studies on the target compound’s toxicity, synthetic optimization, and biological activity are scarce compared to its analogues .
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